![molecular formula C14H22N2O4S B5180721 N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5180721.png)
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 and has since been widely studied for its potential therapeutic applications.
Mecanismo De Acción
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide selectively inhibits COX-2, which is induced in response to inflammation and other stimuli. By inhibiting COX-2, N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide reduces the production of prostaglandins, which are responsible for the pain, swelling, and redness associated with inflammation.
Biochemical and Physiological Effects
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have anti-tumor effects in some types of cancer, although the mechanisms underlying this effect are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective NSAIDs. However, it is important to note that N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide has limitations in terms of its solubility and stability, which can affect its use in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide, including:
1. Further studies on the mechanisms underlying its anti-tumor effects in cancer.
2. Development of more stable and soluble formulations for use in laboratory experiments.
3. Investigation of its potential therapeutic applications in other medical conditions, such as cardiovascular disease.
4. Exploration of its potential use in combination with other drugs for enhanced therapeutic effects.
5. Studies on the potential side effects of N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide in long-term use.
Conclusion
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide is a non-steroidal anti-inflammatory drug that has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Its selectivity for COX-2 makes it a promising candidate for further research, although its limitations in terms of solubility and stability must be taken into account. Future research on N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide will help to further elucidate its mechanisms of action and potential therapeutic applications.
Métodos De Síntesis
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with butylamine, followed by the addition of sulfur dioxide and chloroform. The resulting product is then treated with sodium hydroxide and propionyl chloride to yield N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide.
Aplicaciones Científicas De Investigación
N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including cancer, inflammation, and cardiovascular disease. It works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory molecules.
Propiedades
IUPAC Name |
N-[5-(butylsulfamoyl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-6-9-15-21(18,19)11-7-8-13(20-3)12(10-11)16-14(17)5-2/h7-8,10,15H,4-6,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNYBZDERUZZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


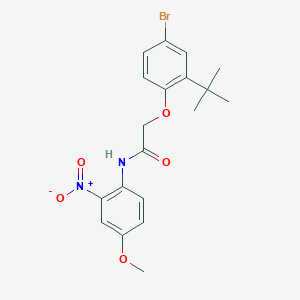
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5180660.png)
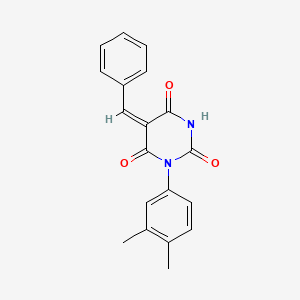
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5180691.png)
![2-(benzylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5180698.png)
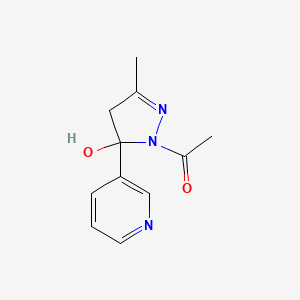
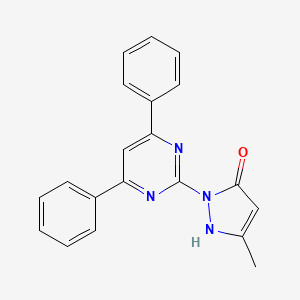
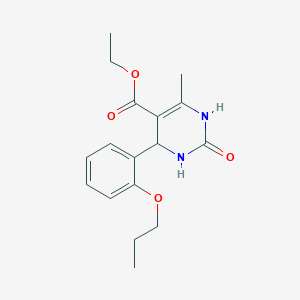
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)

![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)